molecular formula C22H19BrO6 B4081953 methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B4081953
M. Wt: 459.3 g/mol
InChI Key: BXACRHKZAPVSOV-UHFFFAOYSA-N
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Description

Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate (referred to as EMAC10163c in synthetic protocols) is a coumarin-based derivative with a 4-bromophenyl substituent attached via a 2-oxoethoxy linker. Its molecular formula is C₂₂H₁₉BrO₇, with a molecular weight of 491.29 g/mol (calculated based on structural analogs in ). The compound was synthesized via nucleophilic substitution using EMAC10163 (a hydroxycoumarin precursor) and 2,4-dibromoacetophenone in acetone with K₂CO₃ as a base, yielding 46.1% after purification by column chromatography and recrystallization .

Coumarin derivatives are studied for their bioactivity, particularly as inhibitors of tumor-associated human carbonic anhydrases (). The 4-bromophenyl group confers unique electronic and steric properties, distinguishing EMAC10163c from analogs with other aryl substituents.

Properties

IUPAC Name

methyl 2-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrO6/c1-12-16-8-9-19(28-11-18(24)14-4-6-15(23)7-5-14)13(2)21(16)29-22(26)17(12)10-20(25)27-3/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXACRHKZAPVSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Br)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, also known as Y040-2552, is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19BrO6C_{22}H_{19}BrO_6. The compound features a complex structure that includes a coumarin backbone with various substituents that may influence its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC22H19BrO6
IUPAC NameMethyl 2-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
SMILESCc(c(O1)c(cc2)C(C)=C(CC(OC)=O)C1=O)c2OCC(c(cc1)ccc1Br)=O

Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to Y040-2552 have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the activity of related coumarin compounds against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, several derivatives demonstrated notable inhibitory effects. The IC50 values for these compounds ranged from 0.47 µM to 16.1 µM, indicating their potential as anticancer agents .

Antimicrobial Activity

Coumarins are also recognized for their antimicrobial properties. The compound Y040-2552 was tested against several bacterial strains, showing varying degrees of inhibition.

Table: Antimicrobial Activity Results

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Y040-2552Staphylococcus aureus1000 µg/mL
Escherichia coli500 µg/mL

These findings suggest that this compound may possess both anticancer and antimicrobial properties, making it a candidate for further pharmacological studies.

The precise mechanism by which Y040-2552 exerts its biological effects remains to be fully elucidated. However, preliminary docking studies indicate that the compound may interact with specific protein targets involved in cancer cell proliferation and apoptosis. Such interactions could lead to the inhibition of tumor growth and enhanced apoptosis in malignant cells .

Molecular Docking Studies

Molecular docking simulations using protein targets relevant to cancer pathways have shown favorable binding affinities for Y040-2552, suggesting its potential as an inhibitor of key enzymes involved in tumor progression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:
  • Yield Variations : EMAC10163g (biphenyl) achieved the highest yield (73.9%), likely due to the electron-rich biphenyl group enhancing reactivity. In contrast, EMAC10163c (4-bromophenyl) and EMAC10163i (phenyl) had lower yields (~46%), possibly due to steric hindrance or electronic deactivation by bromine .
  • EMAC10163h (2,4-difluorophenyl) had the highest m.p. (188–190°C), attributed to fluorine’s strong electronegativity and crystal packing efficiency .

Electronic and Steric Effects of Substituents

  • Its bulky size could also influence steric interactions .
  • Biphenyl (EMAC10163g) : The extended π-system of biphenyl may enhance hydrophobic interactions with protein pockets, improving inhibitory potency .
  • 3-Methoxyphenyl (EMAC10163k) : The methoxy group’s electron-donating effect could increase solubility but reduce metabolic stability compared to halogenated analogs .

Purity and Analytical Data

  • Related Compounds : Analogues like methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate () achieved 95% purity, suggesting similar protocols may apply to EMAC10163c .

Structural Characterization Methods

Crystallographic data for these compounds were likely obtained using SHELX () and WinGX (), standard tools for small-molecule refinement. These methods ensure accurate determination of bond lengths and angles, critical for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

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